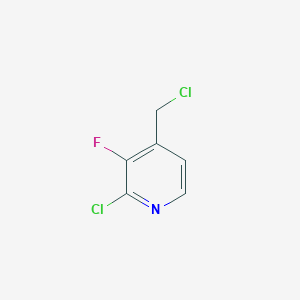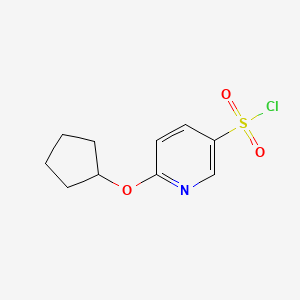
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyclopentyloxy group attached to the pyridine ring at the 6th position and a sulfonyl chloride group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-sulfonic acid.
Cyclopentyloxy Group Introduction: The cyclopentyloxy group is introduced to the pyridine ring through a nucleophilic substitution reaction.
Sulfonyl Chloride Formation: The sulfonic acid group is converted to a sulfonyl chloride group using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yields and purity. The process may include:
Continuous Addition of Reagents: Phosphorus pentachloride is added to the reaction mixture in a stepwise or continuous manner to ensure complete conversion of the sulfonic acid group to the sulfonyl chloride.
Purification: The reaction mixture is subjected to distillation under reduced pressure to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, halogens, and sulfuric acid are used under acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Applications De Recherche Scientifique
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Analytical Chemistry: It is used as a derivatization agent to enhance the sensitivity of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Mécanisme D'action
The mechanism of action of 6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles:
Nucleophilic Attack: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, which can be exploited in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-pyridine-3-sulfonyl chloride: Similar structure but with a chloro group instead of a cyclopentyloxy group.
6-Methoxy-pyridine-3-sulfonyl chloride: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
2-Chloro-pyridine-3-sulfonyl chloride: Similar structure but with a chloro group at the 2nd position instead of a cyclopentyloxy group at the 6th position.
Uniqueness
6-(Cyclopentyloxy)pyridine-3-sulfonyl chloride is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H12ClNO3S |
|---|---|
Poids moléculaire |
261.73 g/mol |
Nom IUPAC |
6-cyclopentyloxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)9-5-6-10(12-7-9)15-8-3-1-2-4-8/h5-8H,1-4H2 |
Clé InChI |
BROGTSAZJBIUAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2=NC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


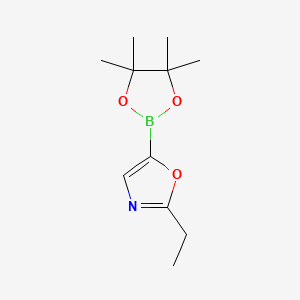


![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
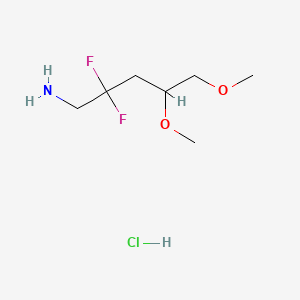
![3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13467531.png)

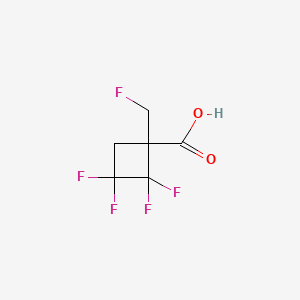
![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)

